molecular formula C17H22Cl3N3O2 B1196858 711389-S CAS No. 90742-91-9

711389-S

Cat. No.: B1196858
CAS No.: 90742-91-9
M. Wt: 406.7 g/mol
InChI Key: DGLQZJPSOFSWLE-UHFFFAOYSA-N
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Description

711389-S is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers exploring its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 711389-S typically involves several steps:

    Starting Materials: The synthesis begins with the preparation of 3,6-dichlorophenyl vinyl imidazole.

    Intermediate Formation: The intermediate compound is then reacted with 3-isopropylamino-2-hydroxypropoxy to form the desired product.

    Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions, with the use of appropriate solvents and catalysts to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Processing: Utilizing batch reactors for controlled synthesis.

    Continuous Flow Processing: Implementing continuous flow reactors for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: 711389-S undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

711389-S has several scientific research applications:

Mechanism of Action

The mechanism of action of 711389-S involves its interaction with molecular targets such as beta-adrenoceptors. The compound binds to these receptors, inhibiting their activity and modulating physiological responses. This interaction affects various pathways, including those involved in cardiovascular and respiratory functions .

Comparison with Similar Compounds

Uniqueness: 711389-S is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its combination of functional groups allows for targeted interactions with beta-adrenoceptors, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

90742-91-9

Molecular Formula

C17H22Cl3N3O2

Molecular Weight

406.7 g/mol

IUPAC Name

1-[3,6-dichloro-2-(1-imidazol-1-ylethenyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride

InChI

InChI=1S/C17H21Cl2N3O2.ClH/c1-11(2)21-8-13(23)9-24-17-15(19)5-4-14(18)16(17)12(3)22-7-6-20-10-22;/h4-7,10-11,13,21,23H,3,8-9H2,1-2H3;1H

InChI Key

DGLQZJPSOFSWLE-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=C(C=CC(=C1C(=C)N2C=CN=C2)Cl)Cl)O.Cl

Canonical SMILES

CC(C)NCC(COC1=C(C=CC(=C1C(=C)N2C=CN=C2)Cl)Cl)O.Cl

94899-83-9

Synonyms

1-(1-(2-(3-isopropylamino-2-hydroxypropoxy)-3,6-dichlorophenyl)vinyl)-1H-imidazole
711389 S
711389-S
S 1389
S-1389

Origin of Product

United States

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